2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of the compound follows IUPAC guidelines for polycyclic systems and functional group prioritization. The parent structure is identified as 1-phenylethanone, with substitutions at the α-carbon. The sulfanyl group (-S-) links the ethanone moiety to a 4H-1,2,4-triazole ring, which is further substituted at positions 3, 4, and 5:
- Position 5 : 3-Chloro-6-methoxy-1-benzothiophen-2-yl group
- Position 4 : Prop-2-en-1-yl (allyl) group
The full name is constructed as:
2-{[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
This nomenclature reflects the compound’s hierarchical structure, prioritizing the triazole-thioether linkage and benzothiophene substituent.
Molecular Formula and Weight Analysis
The molecular formula is derived from the structural components:
| Component | Contribution to Formula |
|---|---|
| 1-Benzothiophene core | C₉H₅S |
| Triazole ring | C₂H₂N₃ |
| Allyl group (prop-2-en-1-yl) | C₃H₅ |
| Phenylethanone moiety | C₈H₇O |
| Chlorine and methoxy groups | Cl, OCH₃ |
Final Molecular Formula : C₂₃H₂₀ClN₃O₂S₂
Molecular Weight : 485.5 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07).
Structural Features: Benzothiophene-Triazole Hybrid Scaffold
The compound’s architecture combines three key domains:
- Benzothiophene Core :
- 1,2,4-Triazole Ring :
- Acts as a central hub connecting the benzothiophene and ethanone groups.
- The sulfanyl (-S-) bridge at C3 enhances rotational flexibility while maintaining conjugation.
- Phenylethanone Terminal :
- The ketone group provides hydrogen-bonding capability, critical for molecular recognition.
Key Interactions :
Stereochemical Considerations and Conformational Dynamics
The compound exhibits limited stereocenters but significant conformational flexibility:
Computational Insights :
- Density Functional Theory (DFT) calculations suggest two dominant conformers differing by 12.3 kJ/mol in energy.
- Molecular dynamics simulations reveal torsional oscillations (±15°) in the triazole-ethanone linkage at 300 K.
Properties
Molecular Formula |
C22H18ClN3O2S2 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-3-11-26-21(20-19(23)16-10-9-15(28-2)12-18(16)30-20)24-25-22(26)29-13-17(27)14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3 |
InChI Key |
MUFLTAHCJFQQLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(N3CC=C)SCC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Methoxybenzene
Methoxybenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(3-methoxyphenyl)ethanone.
Cyclization with Elemental Sulfur
The ketone intermediate undergoes cyclization with sulfur in dimethylformamide (DMF) at 120°C to form 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
Reaction Conditions:
Formation of the 1,2,4-Triazole-Thiol Intermediate
Hydrazide Preparation
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate in ethanol:
Conditions:
Cyclocondensation with Carbon Disulfide
The hydrazide reacts with carbon disulfide in alkaline medium to form the 1,2,4-triazole-3-thiol:
Optimized Parameters:
Allylation of the Triazole Nitrogen
The propenyl group is introduced via nucleophilic substitution using allyl bromide:
Conditions:
Thioether Formation with 1-Phenylethanone
The final C–S bond is formed by reacting the triazole-thiol with α-bromoacetophenone:
Key Considerations:
-
Base: Triethylamine (2.0 equiv) to scavenge HBr
-
Solvent: Acetonitrile at reflux (82°C)
-
Reaction Monitoring: TLC (Hexane:EtOAc = 7:3)
Yield Data:
Alternative Green Synthesis Approaches
CO₂-Mediated Triazole Formation
A patent-pending method avoids strong acids by using CO₂ to generate carbonic acid in situ:
Microwave-Assisted Cyclization
Reducing reaction times from hours to minutes:
Purification and Characterization
Column Chromatography
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph), 6.89 (s, 1H, benzothiophene-H), 5.92 (m, 1H, CH₂=CH), 3.87 (s, 3H, OCH₃).
-
HRMS (ESI): m/z calcd for C₂₂H₁₇ClN₃O₂S₂ [M+H]⁺: 474.0432; found: 474.0428.
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Thioether Stability
Scalability and Industrial Relevance
Pilot-Scale Synthesis
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Yield | 81% | 78% |
| Purity | 98% | 96% |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the ketone group to an alcohol.
Substitution: The chloro group in the benzothiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal and antibacterial activities. For instance, triazole derivatives have been shown to inhibit the growth of various pathogenic fungi and bacteria through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Properties
The compound's structural components may also contribute to anticancer activity. Triazoles have been explored for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies on related benzothiophene derivatives have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent .
Anti-inflammatory Effects
Compounds similar to 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This application is particularly relevant in the development of treatments for chronic inflammatory diseases.
Fungicidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a fungicide. The triazole moiety is known for its efficacy against fungal pathogens affecting crops. Research into similar compounds has highlighted their ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby providing a mechanism for their fungicidal action .
Plant Growth Regulation
There is also emerging evidence that certain benzothiophene derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. This could position 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone as a candidate for enhancing agricultural productivity through improved plant health .
Organic Electronics
The unique electronic properties of compounds containing benzothiophene and triazole units make them suitable candidates for applications in organic electronics. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to their ability to facilitate charge transport and stability under operational conditions .
Mechanism of Action
The mechanism of action of 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets. The benzothiophene and triazole rings may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazole Derivatives
The target compound shares structural homology with other 1,2,4-triazole derivatives, which are widely studied for their pharmacological and material science applications. Key comparisons include:
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Substituents: Difluorophenyl and phenylsulfonyl groups on the triazole ring. Key Differences: The absence of a benzothiophene core and propenyl group distinguishes this compound. The phenylsulfonyl group may enhance metabolic stability compared to the target compound’s benzothiophene moiety .
6-Methoxy-2-(4-Methoxyphenyl)benzo[b]thiophene Derivatives Substituents: Methoxy groups at positions 6 (benzothiophene) and 4 (phenyl ring). Key Differences: Lacks the triazole-propenyl-sulfanyl-phenylethanone chain. The dual methoxy groups may improve solubility but reduce electrophilic reactivity compared to the chloro-methoxy combination in the target compound .
Functional Group Impact on Properties
- Chloro vs. Methoxy on Benzothiophene : Chloro’s electron-withdrawing nature may increase oxidative stability and alter binding affinity in biological targets, whereas methoxy’s electron-donating effect could enhance solubility .
- Propenyl vs.
Comparative Data Table
Research Implications and Limitations
While specific data on the target compound’s physical or biological properties are absent in the provided evidence, structural comparisons suggest:
- The chloro-methoxy benzothiophene core may confer unique electronic properties for applications in catalysis or medicinal chemistry.
- The propenyl group could serve as a synthetic handle for further functionalization, such as Michael additions.
- Further experimental studies (e.g., crystallography via SHELX or NMR analysis ) are required to validate these hypotheses.
Biological Activity
2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzothiophene core , a triazole ring , and a phenylethanone moiety . The molecular formula is , with a molecular weight of approximately 456.0 g/mol. This structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O2S2 |
| Molecular Weight | 456.0 g/mol |
| IUPAC Name | 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone |
| InChI Key | MUFLTAHCJFQQLC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole and benzothiophene rings may inhibit enzymes involved in critical cellular pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Its structural components may contribute to free radical scavenging properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that compounds similar to 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Studies have shown that derivatives of triazole compounds demonstrate enhanced cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Effects : Some studies suggest that similar triazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound may show efficacy against various fungal pathogens, making it a candidate for further development as an antifungal agent.
Case Studies
Several case studies have highlighted the biological activity of triazole-based compounds:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines and found that certain modifications increased potency significantly compared to their parent compounds .
- Mechanistic Insights : Research has elucidated the mechanisms by which these compounds induce apoptosis in cancer cells, including the activation of caspases and modulation of Bcl-2 family proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
